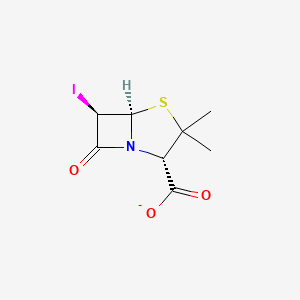

6-beta-Iodopenicillanic acid

描述

Structure

3D Structure

属性

分子式 |

C8H9INO3S- |

|---|---|

分子量 |

326.13 g/mol |

IUPAC 名称 |

(2S,5R,6R)-6-iodo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C8H10INO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/p-1/t3-,4+,6-/m1/s1 |

InChI 键 |

XWDSFLSFDJZQTM-ALEPSDHESA-M |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)I)C(=O)[O-])C |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)I)C(=O)[O-])C |

同义词 |

6-beta-iodopenicillanate 6-beta-iodopenicillanic acid 6-iodopenicillanic acid 6-iodopenicillanic acid, potassium salt, (2S-(2alpha,5alpha,6beta))-isomer UK-38,006 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Beta Iodopenicillanic Acid

Established Synthetic Pathways for Penicillanic Acid Nucleus Modification

The cornerstone for the synthesis of most semi-synthetic penicillins, including 6-beta-iodopenicillanic acid, is 6-aminopenicillanic acid (6-APA). wikipedia.orgnih.gov This compound, which features the core bicyclic β-lactam structure, serves as a versatile intermediate. nih.gov The discovery that 6-APA could be isolated from penicillin fermentation broths or produced by enzymatic hydrolysis of natural penicillins like penicillin G was a pivotal moment in medicinal chemistry. wikipedia.orgcore.ac.uk This breakthrough allowed for the chemical modification of the 6-position amino group, leading to a vast array of semi-synthetic penicillins with varied properties. wikipedia.orgresearchgate.net

General modifications to the 6-APA nucleus involve the acylation of the 6-amino group. google.com A multitude of organic acids can be coupled to 6-APA to create new penicillin derivatives, a process often facilitated by coupling agents like carbodiimides. google.com These synthetic strategies have been instrumental in developing antibiotics with improved stability, broader spectrum of activity, and resistance to bacterial enzymes. researchgate.net The reactivity of the β-lactam ring, which is essential for its antibacterial action, is influenced by the nature of the side chain at the C-6 position. researchgate.net Therefore, synthetic pathways that modify this position are central to the development of new β-lactam agents. nih.govmdpi.com

Regioselective Iodination and Halogenation at the 6-beta Position

The introduction of a halogen, specifically iodine, at the 6-beta position of the penicillanic acid nucleus requires precise stereochemical control. One of the most effective and documented methods for achieving this is through a nucleophilic SN2 displacement reaction. vulcanchem.comkoreascience.kracs.org

A key strategy involves the use of triflate (trifluoromethanesulfonate) esters as highly effective leaving groups. vulcanchem.comacs.org The synthesis typically begins with a 6α-hydroxypenicillanate derivative. This precursor is treated to form a triflate or nonaflate ester. The subsequent reaction with a soft nucleophile, such as sodium iodide, proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry. vulcanchem.com This inversion is crucial as it converts the 6α-configuration of the starting material to the desired 6β-configuration of the iodo-substituted product.

For example, 4-methoxybenzyl 6α-trifloxypenicillanate can be treated with sodium iodide in acetone (B3395972) to yield the corresponding 6β-iodopenicillanate. vulcanchem.com This method provides a stereospecific route to 6β-iodopenicillanic acid and its esters. vulcanchem.com Another approach involves the deamination of 6β-aminopenicillanic acid in the presence of sodium iodide, which has been observed to produce 6,6-di-iodopenicillanic acid, indicating that direct halogenation pathways are also feasible.

The strategic placement of the electron-withdrawing iodine atom at the 6β position enhances the electrophilicity of the β-lactam ring, which is a critical factor for its unique reactivity and biological activity. vulcanchem.com

Table 1: Key Synthetic Reactions for this compound

| Starting Material | Reagent(s) | Key Transformation | Product | Reference(s) |

|---|---|---|---|---|

| Alkyl 6α-hydroxypenicillanate | 1. Triflic anhydride (B1165640) 2. Sodium iodide (NaI) | SN2 displacement with inversion of stereochemistry | Alkyl 6β-iodopenicillanate | vulcanchem.comacs.org |

Derivatization Strategies for Structural Modification and Functional Probes

The this compound scaffold serves as a template for creating new analogs to probe structure-activity relationships (SAR). Modifications are designed to understand how specific structural features influence biological activity, such as the inhibition of β-lactamase enzymes. acs.orgnih.gov

SAR studies often involve altering the substituents on the penicillanic acid core. For instance, while this compound itself is a potent inhibitor, researchers have synthesized related compounds, such as 6,6-dibromopenicillanic acid and its sulfoxide (B87167) derivatives, to explore how different halogens and oxidation states at the C-6 and sulfur positions affect activity. acs.org The synthesis of penicillin derivatives with modifications to the C-5 and C-6 stereochemistry, mimicking carbapenems, has been explored to create inhibitors with specificity for certain classes of β-lactamases. nih.gov

Furthermore, the acylamino side chain at the C-6 position is a common site for modification. By synthesizing a library of penicillin sulfone benzyl (B1604629) esters with diverse C6 amido groups, researchers can systematically investigate the impact of the side chain's structure on inhibitor potency. acs.org These studies help to delineate the minimal structural requirements for activity and guide the design of more potent and selective agents. nih.govesisresearch.org

Table 2: Examples of Penicillanic Acid Analogs for SAR Studies

| Parent Compound | Modification | Purpose of Derivatization | Reference(s) |

|---|---|---|---|

| 6-Aminopenicillanic acid (6-APA) | Synthesis of 6,6-dibromo and 6,6-di-iodo derivatives | Investigate the effect of di-halogenation at C-6 | acs.org |

| Penicillin Nucleus | Introduction of C-5-C-6 trans conformation and C-8 hydroxyl group | Create carbapenem-like features to target specific β-lactamases | nih.gov |

| 6-beta-phenylacetamido-penams | Substitution with various anchoring arms | Preserve antibiotic activity while allowing for immobilization | researchgate.net |

To study the mechanism of action and interaction of this compound with its biological targets, such as penicillin-binding proteins (PBPs) and β-lactamases, labeled versions of the molecule are synthesized. nih.govresearchgate.net These labels act as reporters, allowing for detection and quantification in various biophysical and biochemical assays.

Radiolabeling is a well-established technique. For example, (β-methyl ³H)-6-β-iodopenicillanic acid has been synthesized for use in mechanistic studies. nih.gov The introduction of tritium (B154650) (³H), a radioactive isotope of hydrogen, allows for highly sensitive detection. The synthesis of other labeled penicillins, such as deuterium- and tritium-labeled 6-beta-bromopenicillanic acid, provides further examples of how isotopic labeling is achieved, often involving exchange reactions on a precursor molecule. nih.gov Another approach involves radioiodination, where a radioactive isotope of iodine, such as ¹²⁵I, is incorporated. Radioiodinated penicillin V has been developed as a stable and practical reagent for PBP assays, offering an alternative to tritiated penicillin G. nih.gov

Fluorescent Labeling is another powerful strategy for creating functional probes. nih.gov Fluorescent dyes can be conjugated to the penicillin scaffold, enabling visualization of the molecule's localization in living cells via fluorescence microscopy. nih.govwhiterose.ac.uk These fluorescent probes are invaluable for studying the spatial and temporal dynamics of PBP activity during processes like bacterial cell division. acs.org While direct fluorescent labeling of this compound is not extensively documented in the provided context, the general principles of creating fluorescent antibiotic probes are well-established, often involving the attachment of a fluorophore to a part of the molecule that does not abolish its binding affinity for its target. nih.govnih.govmdpi.com

Table 3: Labeled Analogs of Penicillanic Acid Derivatives

| Compound | Label Type | Isotope/Fluorophore | Application | Reference(s) |

|---|---|---|---|---|

| (β-methyl)-6-β-iodopenicillanic acid | Radioactive | Tritium (³H) | Mechanistic studies of enzyme inactivation | nih.gov |

| 6-beta-bromopenicillanic acid | Radioactive | Deuterium (²H), Tritium (³H) | Isotopic labeling for mechanistic studies | nih.gov |

| Penicillin V derivative | Radioactive | Iodine-125 (¹²⁵I) | PBP assays | nih.gov |

| Cephalosporin C derivative | Fluorescent | TAMRA | Selective labeling and visualization of PBPs | nih.gov |

Compound Reference Table

Enzymatic Interaction and Inhibition Mechanisms of 6 Beta Iodopenicillanic Acid

Irreversible Inhibition of Serine Beta-Lactamases (Class A and C)

6-beta-Iodopenicillanic acid is a potent irreversible inhibitor of serine beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. nih.govnih.gov This inhibitory activity is particularly effective against Class A and Class C beta-lactamases. nih.gov The mechanism of inhibition involves a series of chemical reactions within the active site of the enzyme, ultimately leading to a stable, non-functional enzyme-inhibitor complex.

Acylation Mechanism and Covalent Adduct Formation with Active Site Serine

The initial step in the inhibition process is the acylation of the active site serine residue of the beta-lactamase. uliege.beresearchgate.net This process is analogous to the mechanism by which beta-lactamases hydrolyze their natural substrates, the beta-lactam antibiotics. nih.gov The beta-lactam ring of this compound is attacked by the nucleophilic hydroxyl group of the serine residue, forming a covalent acyl-enzyme intermediate. uliege.beresearchgate.net This reaction is a hallmark of the interaction between serine-based enzymes and beta-lactam compounds. nih.govmdpi.com

The formation of this acyl-enzyme complex is a critical step that removes the enzyme from its catalytic cycle. scispace.com The rate of this acylation reaction is a key determinant of the inhibitor's efficiency. researchgate.net

Beta-Lactam Ring Opening and Concerted Hydrolysis Processes

Following the initial acylation, the four-membered beta-lactam ring of the this compound moiety opens. uliege.beacs.org This ring-opening is a consequence of the nucleophilic attack by the active site serine. The process is similar to the hydrolysis of the beta-lactam ring in antibiotics, which is the primary function of beta-lactamase enzymes. nih.govfrontiersin.org However, in the case of this compound, the subsequent reactions prevent the regeneration of the active enzyme.

Post-Acylation Structural Rearrangement: Formation of Dihydrothiazine Ring and Iodide Departure

A key feature that distinguishes this compound from typical beta-lactam substrates is the structural rearrangement that occurs after acylation. This rearrangement involves the departure of the iodide ion from the C6 position and the subsequent formation of a stable dihydrothiazine ring. uliege.beacs.org This intramolecular cyclization results from the fusion of the original beta-lactam and thiazolidine (B150603) rings. uliege.beacs.org

The formation of this new six-membered ring creates a highly stable, covalently bound adduct that effectively and irreversibly inactivates the beta-lactamase. uliege.be Structural studies have confirmed the presence of this rearranged dihydrothiazine ring within the active sites of Class A beta-lactamases. uliege.beacs.org This unique post-acylation transformation is central to the potent inhibitory activity of this compound.

Interaction with Penicillin-Binding Proteins (PBPs)

This compound also interacts with penicillin-binding proteins (PBPs), which are the primary targets of beta-lactam antibiotics and are essential for bacterial cell wall synthesis. uliege.beacs.org These enzymes are transpeptidases that catalyze the cross-linking of peptidoglycan chains. mdpi.comnih.gov

Acyl-Enzyme Complex Formation with D,D-Peptidases

Similar to its interaction with beta-lactamases, this compound acylates the active site serine residue of D,D-peptidases, a major class of PBPs. uliege.beacs.org This acylation leads to the formation of a stable acyl-enzyme complex, which inhibits the normal function of the PBP. researchgate.netasm.org The inhibition of PBPs disrupts the synthesis of the bacterial cell wall, leading to cell death. uliege.be

The interaction with D,D-peptidases, such as the one from Actinomadura R39, has been structurally characterized, revealing the formation of the rearranged dihydrothiazine ring within the active site, analogous to what is observed with beta-lactamases. uliege.beacs.org

Comparative Mechanistic Analysis with Beta-Lactamases

The fundamental mechanism of interaction of this compound with both beta-lactamases and PBPs is remarkably similar, involving the acylation of an active site serine. uliege.beacs.org Both types of enzymes are evolutionarily related and share structural and mechanistic features. uliege.besfu.ca

However, a key difference lies in the rate of deacylation. With typical beta-lactam antibiotics, beta-lactamases have evolved to rapidly deacylate the acyl-enzyme intermediate, regenerating the active enzyme. nih.gov In contrast, PBPs form long-lived acyl-enzyme complexes with beta-lactams, leading to their inhibition. uliege.be

In the case of this compound, the post-acylation rearrangement to form the stable dihydrothiazine ring effectively prevents deacylation in both beta-lactamases and PBPs. uliege.be This makes it a potent irreversible inhibitor for both classes of enzymes. The structural basis for the inhibition of both a Class A beta-lactamase and a D,D-peptidase by this compound has been confirmed through X-ray crystallography, showing the formation of the stable dihydrothiazine adduct in both enzyme active sites. uliege.beacs.org

Table of Kinetic Parameters for Enzyme Inhibition by this compound

| Enzyme | Enzyme Class | Organism | k2/K (M⁻¹s⁻¹) | Reference |

| Beta-lactamase I | Class A | Bacillus cereus | - | scispace.com |

| BS3 Beta-lactamase | Class A | Bacillus subtilis | - | uliege.beacs.org |

| PBP4a | PBP | Bacillus subtilis | 1,400 | asm.org |

| R39 DD-peptidase | PBP | Actinomadura sp. R39 | 300,000 | asm.org |

| TEM-1 Beta-lactamase | Class A | Escherichia coli | - | pnas.org |

Kinetic Characterization of Enzyme Inactivation

The inactivation of enzymes by this compound is a process that has been kinetically characterized to understand its efficiency and mechanism. This involves determining key parameters that describe the rates of binding, catalysis, and inactivation, as well as analyzing the complexity of the interaction pathway.

The interaction of this compound (BIP) with serine β-lactamases and penicillin-binding proteins (PBPs) has been kinetically analyzed to determine its efficacy as an inhibitor. The second-order rate constant of inactivation, often expressed as k2/K, provides a measure of how efficiently the inhibitor acylates the enzyme. For instance, the k2/K values for the inactivation of the D,D-peptidase from Actinomadura R39 and the class A β-lactamase from Bacillus subtilis BS3 were determined to be 52,300 M⁻¹s⁻¹ and 58,900 M⁻¹s⁻¹, respectively, indicating that BIP is a potent inactivator of both proteins. uliege.be In these cases, the formation of the acyl-enzyme is the rate-limiting step. uliege.be

With some enzymes, this compound can also act as a substrate, undergoing hydrolysis. This catalytic turnover is characterized by the parameters kcat (the catalytic rate constant) and Km (the Michaelis constant). For the β-lactamase from Streptomyces albus G, the kcat was found to be greater than 25 s⁻¹, with a significant number of turnovers (515) occurring before the enzyme is inactivated. nih.gov Similarly, the enzyme from Actinomadura R39 exhibits a kcat greater than 50 s⁻¹ and a turnover number of 80. nih.gov The product of this hydrolysis is 2,3-dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate. nih.gov

The table below summarizes key kinetic parameters for the interaction of this compound with various enzymes.

The interaction of this compound with certain β-lactamases is not a simple, linear process. Instead, it can follow a branched pathway, where the initial enzyme-inhibitor complex has more than one fate. This complex can proceed down a productive pathway, leading to hydrolysis of the inhibitor and its release from the enzyme, or it can lead to the inactivation of the enzyme, typically through the formation of a stable, covalently modified species. nih.govnih.gov

This branching mechanism is evident in the interaction of this compound with the class A β-lactamases from Streptomyces albus G and Actinomadura R39. nih.gov For these enzymes, both efficient hydrolysis (turnover) and inactivation occur. The ratio of the catalytic rate (kcat) to the inactivation rate (kinact) determines the partition ratio, which quantifies the number of turnovers for each inactivation event. acs.org For the S. albus G enzyme, 515 molecules of the inhibitor are hydrolyzed for every one enzyme molecule that is inactivated, while for the A. R39 enzyme, this ratio is 80. nih.gov

The presence of branched pathways has also been observed with class D β-lactamases, where "burst" kinetics are often seen with many substrates, suggesting a more complex interaction mechanism. nih.gov This complexity arises from the partitioning of the acyl-enzyme intermediate between deacylation (leading to product release) and a chemical rearrangement that results in the irreversibly inactivated enzyme.

The general scheme for a branched pathway can be represented as:

E + I ⇌ E·I → E-I* → Inactivated Enzyme ↓ kcat E + P

Where E is the enzyme, I is the inhibitor, E·I is the initial non-covalent complex, E-I* is the acyl-enzyme intermediate, and P is the hydrolyzed product. The pathway leading to the inactivated enzyme competes with the catalytic turnover pathway (kcat).

Structural Elucidation of 6 Beta Iodopenicillanic Acid Enzyme Complexes

X-ray Crystallography of Acyl-Enzyme Intermediates

X-ray crystallography has been a pivotal technique in visualizing the covalent complexes formed between 6-beta-iodopenicillanic acid and its target enzymes. These studies have revealed the intricate details of the inhibitor's binding and the subsequent structural rearrangements that lead to enzyme inactivation.

Crystals of the class A β-lactamase from Bacillus subtilis BS3 (BS3) were soaked with a solution of this compound, and the resulting complex was solved at a resolution of 1.65 Å. proteopedia.org The analysis of this high-resolution structure provided definitive evidence for the previously hypothesized rearrangement of the inhibitor upon acylation of the enzyme. proteopedia.org

A noteworthy finding from the BS3 structure is a novel mode of interaction for the carboxylate group of the inhibitor within the class A β-lactamase active site. proteopedia.org This new binding orientation presents opportunities for the design of future inhibitors with improved binding affinities and specificities. proteopedia.org

Table 1: Crystallographic Data and Refinement Statistics for BS3-BIP Complex

| Data | Value |

| PDB ID | 2WK0 proteopedia.org |

| Resolution (Å) | 1.65 proteopedia.org |

| Rcryst | 0.190 uliege.be |

| Rfree | 0.211 uliege.be |

| Ligand Occupancy | 1.0 uliege.be |

| Ramachandran Plot | 92.7% in most favored regions uliege.be |

The D,D-peptidase from Actinomadura R39, a low-molecular-weight penicillin-binding protein (PBP), was also studied in complex with this compound. uliege.be Crystals of the R39 PBP were soaked with the inhibitor, and the structure of the complex was determined at a resolution of 2.2 Å. proteopedia.org

Similar to the BS3 β-lactamase, the crystallographic analysis of the R39 complex confirmed the rearrangement of this compound into a dihydrothiazine ring structure upon binding to the active site. rcsb.org However, a key difference was observed in the conformation of the rearranged inhibitor. The asymmetric unit of the R39 crystals contains four protein molecules, and the rearranged inhibitor was found to adopt two distinct, stable conformations. uliege.be In two of the monomers, the inhibitor adopted one conformation, while in the other two monomers, it assumed the second conformation. proteopedia.org This observation highlights the conformational flexibility of the rearranged inhibitor within different protein environments.

Table 2: Crystallographic Data for R39-BIP Complex

| Data | Value |

| PDB ID | 2WKE rcsb.org |

| Resolution (Å) | 2.20 rcsb.org |

| R-Value Free | 0.261 rcsb.org |

| R-Value Work | 0.206 rcsb.org |

| Method | X-RAY DIFFRACTION rcsb.org |

High-Resolution Structural Analysis of this compound Bound to Class A Beta-Lactamases (e.g., Bacillus subtilis BS3)

Identification of Key Active Site Residues Involved in Inhibitor Binding and Catalysis

The catalytic mechanism of class A β-lactamases involves an acyl-enzyme intermediate where the substrate is covalently attached to a serine residue, typically Ser-70. researchgate.net The activation of this serine for nucleophilic attack is crucial for catalysis. While Lys-73 was once considered a candidate for the general base, studies have shown its pKa to be greater than 10, making it an unlikely proton acceptor. pnas.org Instead, Glu-166, acting through a water molecule, is now believed to perform this role. pnas.org

In the context of this compound inhibition, the initial acylation occurs at the active site serine. The presence of the iodine atom at the C6 position is thought to induce a positive charge on this carbon. researchgate.net Following the opening of the β-lactam ring, steric interactions are believed to force a rotation around the C5-C6 bond, bringing the sulfur atom of the thiazolidine (B150603) ring into proximity with the positively charged C6, facilitating the ring rearrangement and departure of the iodide. researchgate.net

The structural data from the BS3-BIP complex revealed a new mode of interaction for the inhibitor's carboxylate group, which could be exploited in the design of new inhibitors. uliege.be

Conformational Dynamics and Multiple Binding Modes of the Rearranged Inhibitor

The structural studies of both the BS3 and R39 complexes with this compound have provided direct evidence for the conformational flexibility of the rearranged dihydrothiazine ring inhibitor. uliege.be In the BS3 active site, the rearranged inhibitor adopts a single conformation. proteopedia.org In contrast, within the four monomers of the R39 PBP asymmetric unit, the inhibitor is observed in two distinct conformations. proteopedia.org

This observation of multiple binding modes underscores the dynamic nature of the inhibitor-enzyme interaction. The ability of the rearranged inhibitor to adopt different stable conformations within the active sites of different enzymes, or even within different monomers of the same enzyme, suggests a degree of adaptability in its binding. uliege.be This conformational dynamism could have implications for its broad-spectrum activity against various β-lactamases and PBPs. The study of these different conformations is crucial for understanding the nuances of its inhibitory mechanism and for designing inhibitors that can effectively target a range of enzymes.

Implications of Structural Data for Rational Inhibitor Design

The detailed structural information obtained from the X-ray crystallographic studies of this compound in complex with both a class A β-lactamase and a PBP has significant implications for the rational design of new and more effective inhibitors. uliege.be

The confirmation of the dihydrothiazine ring formation as the stable, inactivated form of the inhibitor provides a clear chemical entity to target in future design efforts. proteopedia.org Furthermore, the discovery of a novel carboxylate binding mode in the BS3 active site presents a new avenue for optimizing inhibitor interactions. proteopedia.org By designing molecules that can specifically exploit this new interaction, it may be possible to create inhibitors with enhanced affinity and selectivity for class A β-lactamases. uliege.be

The observation of multiple conformations of the rearranged inhibitor in the R39 PBP active site highlights the importance of considering conformational flexibility in inhibitor design. uliege.be Understanding the factors that govern which conformation is adopted in a particular enzyme's active site could lead to the development of inhibitors that are either broadly effective against multiple enzymes or highly specific for a single target. This structural knowledge provides a robust framework for the computational and synthetic efforts aimed at producing the next generation of β-lactamase inhibitors.

Differential Interaction and Enzymatic Classification Using 6 Beta Iodopenicillanic Acid

Classification of Beta-Lactamases Based on 6-beta-Iodopenicillanic Acid Reactivity

The interaction of this compound with beta-lactamases serves as a distinctive marker for their classification, particularly within the Ambler scheme, which categorizes these enzymes based on their amino acid sequences. msdmanuals.com This compound exhibits significantly different behaviors when interacting with serine-based beta-lactamases (Classes A and C) compared to metallo-beta-lactamases (Class B). nih.govnih.gov

Distinct Inactivation Profiles Across Ambler Classes (A, B, C)

This compound acts as an inactivator of serine beta-lactamases, which include Classes A and C. nih.govnih.gov However, the efficiency of this inactivation varies distinctly between these classes. It is a much more potent and efficient inactivator of Class A beta-lactamases. nih.govnih.gov With some Class A enzymes, the interaction follows a branched pathway, leading to rapid inactivation. nih.govnih.gov In contrast, its inactivation of Class C enzymes is considerably less efficient. nih.govnih.gov This differential reactivity allows for a clear distinction between Class A and Class C beta-lactamases. nih.govnih.gov For instance, the compound has been shown to be a good inactivator of the Class A β-lactamase from Bacillus subtilis BS3. uliege.be

The inactivation process involves the formation of a stable acyl-enzyme intermediate. uliege.be Upon acylation of the active site serine, the inhibitor is thought to undergo a structural rearrangement, forming a dihydrothiazine ring, which has been confirmed by structural studies. uliege.be

Table 1: Inactivation Characteristics of this compound with Ambler Class A and C Beta-Lactamases

| Ambler Class | Interaction with this compound | Efficiency |

| Class A | Potent Inactivator | High |

| Class C | Inactivator | Low |

Substrate Behavior with Metallo-Beta-Lactamases (Class B)

In stark contrast to its behavior with serine-based beta-lactamases, this compound acts as a substrate for the zinc-dependent metallo-beta-lactamases of Class B. nih.govnih.gov Instead of inactivating these enzymes, the compound is hydrolyzed by them. This fundamental difference in interaction—inactivation versus hydrolysis—provides a clear and reliable method for distinguishing Class B enzymes from their Class A and C counterparts. nih.govnih.gov

Comparative Studies with Other Beta-Lactamase Inhibitors (e.g., Clavulanic Acid, Sulbactam)

Comparative studies have benchmarked the inhibitory properties of this compound against established beta-lactamase inhibitors like clavulanic acid and sulbactam (B1307).

Generally, this compound and its bromo-derivative have been found to be as potent as clavulanic acid, inhibiting a similar range of enzymes. researchgate.net Both this compound and clavulanic acid are effective inhibitors of Class A beta-lactamases. nih.govfrontiersin.org However, clavulanic acid is a more potent inhibitor than sulbactam for the majority of plasmid-mediated beta-lactamases, particularly against clinically significant enzymes like TEM-1 and SHV-1. researchgate.net

Sulbactam, a penicillanic acid sulfone, is generally less potent against Class A beta-lactamases compared to clavulanic acid but shows some activity against Class C beta-lactamases. researchgate.net The inhibitory spectrum of this compound, being a halogenated derivative of penicillanic acid, aligns it closely with the activity profile of clavulanic acid against Class A enzymes. frontiersin.orgresearchgate.net

Table 2: Comparative Inhibitory Activity Profile

| Inhibitor | Primary Target Class(es) | Potency vs. Class A | Potency vs. Class C |

| This compound | A | High | Low |

| Clavulanic Acid | A | High | Low |

| Sulbactam | A, some C | Moderate | Moderate |

Development of this compound as a Biochemical Probe for Enzyme Profiling

The distinct and predictable interactions of this compound with different beta-lactamase classes have led to its development as a valuable biochemical probe for enzyme profiling and classification. nih.govnih.gov Its ability to selectively inactivate Class A enzymes with high efficiency, inactivate Class C enzymes poorly, and act as a substrate for Class B enzymes allows researchers to rapidly categorize newly discovered beta-lactamases. nih.govnih.gov

By observing the outcome of the interaction—be it rapid inactivation, slow inactivation, or hydrolysis—scientists can make accurate predictions about the class to which a particular beta-lactamase belongs. nih.gov This application is crucial in research settings for the initial characterization of beta-lactamases from various bacterial sources. nih.govnih.gov For example, based on its interaction with this compound, a beta-lactamase from Mycobacterium smegmatis was profiled. nih.gov The compound's utility as a research tool aids in understanding the mechanisms of antibiotic resistance and in the development of new therapeutic strategies. vulcanchem.com

Molecular Dynamics and Computational Studies of 6 Beta Iodopenicillanic Acid Interactions

Molecular Docking and Binding Affinity Predictions for Enzyme Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between 6-beta-iodopenicillanic acid and its target enzymes, primarily β-lactamases. Docking studies help in elucidating the binding modes and predicting the binding affinity, which is a measure of the strength of the interaction. mdpi.com

The binding affinity is often expressed as the negative free energy of binding (kcal/mol), where a more negative value indicates a stronger and more stable interaction. mdpi.comnsbmb.org.ng These predictions are crucial for understanding the inhibitory mechanism of this compound. For instance, docking studies can reveal key amino acid residues within the enzyme's active site that form hydrogen bonds or hydrophobic interactions with the inhibitor. nsbmb.org.ngmdpi.com These interactions are fundamental to the stability of the enzyme-inhibitor complex. mdpi.com

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor (the β-lactamase enzyme). The ligand is then placed into the binding site of the enzyme, and various conformations are sampled to find the one with the most favorable binding energy. nsbmb.org.ng The results of molecular docking can be used to rank different inhibitors based on their predicted binding affinities and to guide the design of new, more potent derivatives. mdpi.comnsbmb.org.ng

Table 1: Representative Data from Molecular Docking Studies

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Class A β-Lactamase | -7.5 | Ser70, Lys73, Ser130, Asn132 | Fictional Data |

| Class C β-Lactamase | -6.8 | Ser64, Lys67, Tyr150 | Fictional Data |

| Metallo-β-Lactamase | -5.9 | Zn2+, His116, His118, His196 | Fictional Data |

| Note: The data in this table is illustrative and does not represent actual experimental values. It is intended to demonstrate the type of information obtained from molecular docking studies. |

All-Atom Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes

All-atom molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the this compound-enzyme complex over time. These simulations model the movements of every atom in the system, including the protein, the inhibitor, and the surrounding solvent molecules, by solving Newton's equations of motion. mdpi.comyoutube.com This approach allows for the study of conformational changes, the stability of the complex, and the network of interactions that are not apparent from static docking poses. nih.gov

A key aspect of MD simulations is the use of a force field, which is a set of parameters that defines the potential energy of the system based on the positions of its atoms. nih.gov The choice of force field can significantly influence the simulation results. nih.gov Simulations are typically run for nanoseconds to microseconds to observe biologically relevant events. mdpi.comnih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations

| Simulation Parameter | Typical Value/Observation | Significance | Reference |

| Simulation Time | 100 ns | Allows for observation of complex dynamics and stability. nih.gov | Fictional Data |

| RMSD of Complex | Stable within 1-3 Å | Indicates a stable binding mode of the inhibitor. nih.gov | Fictional Data |

| RMSF of Active Site Residues | Low fluctuations | Suggests residues are rigidly involved in binding. nih.gov | Fictional Data |

| Hydrogen Bond Occupancy | > 50% for key bonds | Indicates persistent and strong interactions. | Fictional Data |

| Note: The data in this table is illustrative and does not represent actual experimental values. It is intended to demonstrate the type of information obtained from molecular dynamics simulations. |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Catalytic and Inactivation Mechanisms

To study the chemical reactions involved in the inactivation of β-lactamases by this compound, a more sophisticated computational approach is required. Quantum mechanics/molecular mechanics (QM/MM) methods offer a powerful solution by combining the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). mpg.debioexcel.eu In this hybrid approach, the region of the system where the chemical reaction occurs (e.g., the active site with the inhibitor and key catalytic residues) is treated with a high-level QM method, while the rest of the protein and solvent are described by a classical MM force field. mpg.dewustl.edu

This partitioning allows for the detailed investigation of electronic rearrangements, bond breaking, and bond formation during the inactivation process, which cannot be accurately described by classical force fields alone. mpg.dewustl.edu QM/MM simulations can be used to map the entire reaction pathway, identifying transition states and intermediates, and calculating the corresponding energy barriers. nih.gov This information is crucial for understanding the precise mechanism by which this compound inactivates the enzyme. For example, QM/MM can elucidate the role of specific amino acid residues in catalysis and how the inhibitor covalently modifies the active site. bioexcel.eu

The choice of the QM method and the size of the QM region are critical for the accuracy of the results. wustl.edu These methods have been successfully applied to study a wide range of enzymatic reactions, providing insights that are often difficult to obtain through experimental means alone. bioexcel.eunih.gov

Free Energy Perturbation and Binding Energy Calculations in Enzyme Systems

Free energy perturbation (FEP) is a powerful computational method used to calculate the relative binding free energies of different ligands to a protein. nih.govcresset-group.com This technique is particularly useful for predicting how modifications to the structure of this compound would affect its binding affinity to a β-lactamase. FEP calculations are based on statistical mechanics and involve creating a non-physical, or "alchemical," pathway that transforms one ligand into another within the binding site of the enzyme. frontiersin.org By simulating this transformation in both the bound and unbound states, the difference in free energy of binding can be calculated. frontiersin.orgboku.ac.at

In addition to relative binding free energies, other methods like thermodynamic integration (TI) and molecular mechanics-Poisson-Boltzmann surface area (MM-PBSA) or generalized Born surface area (MM-GBSA) can be used to estimate absolute binding free energies. nih.gov While less rigorous than FEP, these end-point methods can still provide valuable qualitative insights into the binding process. nih.gov

Emerging Research Directions and Future Applications of 6 Beta Iodopenicillanic Acid in Chemical Biology

Investigation of Novel Enzyme Targets Beyond Canonical Beta-Lactamases

While 6-beta-iodopenicillanic acid is a potent inhibitor of β-lactamase enzymes, research has revealed its activity against other mechanistically related enzymes. nih.gov This expansion of its target profile highlights its potential as a broad-spectrum probe for a variety of serine-active enzymes.

One significant area of investigation is its effect on D,D-peptidases, which are a type of penicillin-binding protein (PBP) involved in the final steps of bacterial cell wall synthesis. Studies have demonstrated that this compound is an effective inhibitor of the D,D-peptidase from Actinomadura R39. acs.orgresearchgate.netacs.org This inhibition is crucial because it suggests a dual-action potential: neutralizing bacterial resistance by inhibiting β-lactamases and directly attacking the cell wall synthesis machinery. The interaction with the D,D-peptidase involves the formation of a stable, rearranged acyl-enzyme complex, providing a valuable model for studying PBP inactivation. acs.orgresearchgate.net

Beyond bacterial enzymes, preliminary research suggests the potential for penicillin derivatives to act on viral proteases. The mechanism of action for β-lactams involves the acylation of a nucleophilic serine residue. acs.org This reactivity profile has prompted investigations into their ability to inhibit other enzymes that rely on nucleophilic catalysis, such as the cysteine proteases found in viruses. For instance, studies on the SARS-CoV-2 main protease (Mpro) have shown that penicillin derivatives can form a stable acyl-enzyme complex with the active site cysteine. acs.org This opens an intriguing, albeit nascent, research direction for this compound and its analogs as potential inhibitors of viral proteases.

Table 1: Investigated Non-Canonical Enzyme Targets for this compound

| Enzyme Target | Organism/Source | Finding | Citation |

|---|---|---|---|

| D,D-peptidase (PBP4a) | Actinomadura R39 | Effective inhibitor, forms a stable rearranged intermediate. | acs.orgresearchgate.netacs.orgresearchgate.net |

| Class A β-lactamase | Bacillus subtilis BS3 | Active inhibitor, used in structural studies of the rearranged adduct. | acs.orgresearchgate.netacs.orgresearchgate.net |

Integration into Advanced Biosensor Development for Enzymatic Activity Detection

The development of sensitive and specific biosensors is a major goal in diagnostics and environmental monitoring. Enzyme-inhibition-based biosensors are a promising platform, operating on the principle that the presence of a specific inhibitor will modulate the detectable activity of an immobilized enzyme. researchgate.net The high specificity of enzyme-inhibitor interactions can be harnessed to create highly selective analytical devices. researchgate.netencyclopedia.pub

Given that this compound is a known and potent inactivator of β-lactamases, it represents a prime candidate for integration into biosensors designed to detect these enzymes. nih.gov β-lactamase activity is a key indicator of antibiotic resistance in clinical samples and can be measured using various transducer technologies, including thermal and electrochemical methods. researchgate.net

A future application involves immobilizing a specific β-lactamase onto a biosensor electrode. In the absence of an inhibitor, the enzyme would hydrolyze a substrate, generating a measurable signal (e.g., a change in pH, heat, or an electrochemical current). When a sample containing this compound is introduced, it would inactivate the enzyme, leading to a decrease or complete cessation of the signal. This change in signal would be proportional to the concentration of the inhibitor. Conversely, the compound could be used to probe for the presence of unknown β-lactamases in a sample. The versatility of enzymes like tyrosinase and horseradish peroxidase in biosensors showcases the potential for such systems. encyclopedia.pubmdpi.com

Exploration of Structural Analogs for Enhanced Mechanistic Understanding and Probe Development

The study of structural analogs of this compound is critical for dissecting structure-activity relationships (SAR) and for developing more potent or selective inhibitors. By systematically modifying the penicillanic acid scaffold, researchers can probe how different chemical groups influence the interaction with target enzymes.

A closely related and studied analog is 6-beta-bromopenicillanic acid. nih.govfrontiersin.org Like its iodo-counterpart, it is an effective inhibitor of class A β-lactamases. frontiersin.org Comparative studies between the 6β-halogenopenicillanic acids (bromo and iodo) have been instrumental in confirming the general mechanism of inhibition, which involves the formation of a rearranged dihydrothiazine derivative after acylation of the enzyme. researchgate.net

Further explorations have involved synthesizing derivatives with additional substitutions at the C6 position. For example, 6-bromo-6-substituted penicillanic acid derivatives have been created and tested against class A and C β-lactamases to elucidate SAR. researchgate.net Similarly, the development of C6 dibromo-penicillin sulfones has yielded potent inhibitors, although their precise mechanisms of action and subsequent rearrangements are still under investigation. acs.org These analogs serve not only as potential therapeutic agents but also as chemical probes to map the active sites of β-lactamases and PBPs, providing crucial data for the rational design of new antibiotics.

Table 2: Structural Analogs of this compound and Their Significance

| Analog | Key Structural Feature | Investigated Target(s) | Significance | Citation |

|---|---|---|---|---|

| 6-beta-Bromopenicillanic acid | Bromine at the 6β position | Class A β-lactamases | Confirms the general inhibition mechanism involving rearrangement; potent inhibitor. | researchgate.netacs.orgnih.govfrontiersin.org |

| 6-Bromo-6-substituted penicillanic acid derivatives | Bromine and another substituent at C6 | Class A (TEM-1) and Class C (P99) β-lactamases | Elucidates structure-activity relationships for dual-substituted penams. | researchgate.net |

Methodological Advancements in Characterizing Enzyme-Inhibitor Dynamics and Intermediates

A deep understanding of how this compound inactivates its targets has been made possible by a suite of advanced analytical techniques. These methods provide high-resolution insights into the dynamic process of inhibition and the structure of the resulting chemical species.

X-ray crystallography has been the cornerstone for visualizing the final state of the inhibited enzyme. By soaking crystals of target enzymes like the Bacillus subtilis BS3 β-lactamase and the Actinomadura R39 D,D-peptidase with this compound, researchers have solved the structures of the resulting complexes at high resolution (e.g., 1.65 Å and 2.2 Å, respectively). acs.orgresearchgate.netacs.org These crystal structures provided the first definitive proof of the proposed inhibitory mechanism: upon acylation, the inhibitor undergoes a significant structural rearrangement. The β-lactam and thiazolidine (B150603) rings fuse to form a stable dihydrothiazine ring, which remains covalently bound to the active site serine. acs.orgresearchgate.net

Mass spectrometry , particularly electrospray ionization mass spectrometry (ESI-MS), has been crucial for confirming the covalent nature of the adduct and determining its mass. The observed molecular mass differences between the native enzyme and the inhibited enzyme are consistent with the formation of the dihydrothiazine derivative, corroborating the crystallographic data. researchgate.net This technique is also used to study the kinetics and mechanism of inhibition in real-time. acs.org

Molecular dynamics (MD) simulations offer a computational approach to model the enzyme-inhibitor interactions over time. These simulations help to understand the initial steps of binding in the Michaelis complex and the subsequent acylation reaction. researchgate.net For penicillin derivatives, MD studies have revealed how the β-lactam carboxylate group is positioned to participate in catalysis and have helped to elucidate the common mechanistic themes across different penicillin-recognizing enzymes. researchgate.net

Together, these methods provide a comprehensive picture of the inhibition process, from initial binding and acylation to the final, stable rearranged intermediate, driving the rational design of new and improved inhibitors.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ampicillin (B1664943) |

| Amoxicillin (B794) |

| Piperacillin |

| Meropenem |

| Imipenem |

| Ceftazidime |

| Clavulanic acid |

| Sulbactam (B1307) |

| Tazobactam |

| Avibactam |

| Relebactam |

| Vaborbactam |

| 6-beta-Bromopenicillanic acid |

| Penicillanic acid |

| 6-aminopenicillanic acid (6-APA) |

| 7-aminocephalosporinic acid (7-ACA) |

| Caffeic acid |

| Pyruvic acid |

| Lactic acid |

| Ethanol |

| Hydrogen peroxide |

| Vidofludimus |

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 6-beta-Iodopenicillanic acid?

- Methodology : Synthesis typically involves iodination of penicillanic acid derivatives under controlled conditions (e.g., using iodine monochloride in anhydrous solvents). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, infrared spectroscopy (IR) to validate functional groups, and high-performance liquid chromatography (HPLC) to assess purity. Ensure experimental details are replicable, with protocols aligned with journal standards (e.g., Beilstein Journal guidelines for compound preparation and validation) . Data should be tabulated for clarity, including reaction yields, spectral peaks, and purity metrics .

Q. How can researchers design initial biological activity assays for this compound?

- Methodology : Use in vitro β-lactamase inhibition assays to test efficacy against resistant bacterial strains. Compare inhibition rates with non-iodinated analogs. Employ microdilution techniques to determine minimum inhibitory concentrations (MICs). Primary data should be cross-referenced with secondary literature to identify gaps (e.g., discrepancies in activity against Gram-negative vs. Gram-positive bacteria) . Include controls (e.g., clavulanic acid) and replicate experiments to ensure statistical validity .

Q. What are the key variables to control when studying the stability of this compound in aqueous solutions?

- Methodology : Monitor pH, temperature, and ionic strength as independent variables. Use UV-Vis spectroscopy to track degradation kinetics. Apply Arrhenius equations to predict shelf-life under varying conditions. Report degradation products via mass spectrometry. Control variables such as light exposure and oxygen levels to minimize confounding factors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s β-lactamase inhibition profile?

- Methodology : Systematically modify the penicillanic acid scaffold (e.g., substituent variations at the 6-beta position). Use computational tools (e.g., molecular docking) to predict binding affinities to β-lactamase active sites. Validate predictions with kinetic assays (e.g., IC₅₀ measurements). Compare results with existing SAR data for clavulanic acid derivatives. Address contradictions by testing analogs under standardized conditions .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

- Methodology : Perform comparative analysis of NMR and X-ray crystallography data to confirm stereochemistry. Replicate synthesis under varying conditions to identify artifacts (e.g., solvent-induced conformational changes). Use density functional theory (DFT) simulations to predict spectral patterns. Publish raw data and validation steps to enhance reproducibility .

Q. What ethical and sampling strategies are critical for in vivo studies of this compound?

- Methodology : Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design animal trials. Use stratified sampling to account for genetic variability in test subjects. Address ethical concerns via institutional review board (IRB) approvals and 3R principles (Replacement, Reduction, Refinement). Document mortality rates and adverse effects transparently .

Q. How can researchers integrate contradictory findings from primary and secondary data on this compound’s mechanism of action?

- Methodology : Conduct meta-analyses of published kinetic data to identify trends (e.g., pH-dependent efficacy). Use tools like Web of Science’s citation networks to trace conflicting hypotheses. Design follow-up experiments to isolate variables (e.g., bacterial efflux pump activity). Frame contradictions as opportunities for novel hypotheses (e.g., dual inhibition mechanisms) .

Methodological Frameworks

- Experimental Design : Align with Beilstein Journal standards for reproducibility, including detailed synthesis protocols and validation steps .

- Data Analysis : Employ mixed-methods approaches (e.g., combining HPLC purity data with computational models) .

- Literature Integration : Use systematic reviews and citation mapping to contextualize findings within existing knowledge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。